molecular formula C21H26F2N4O2S B2665160 1-(2,5-difluorophenyl)-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)methanesulfonamide CAS No. 2034412-78-5

1-(2,5-difluorophenyl)-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)methanesulfonamide

Cat. No. B2665160
CAS RN: 2034412-78-5
M. Wt: 436.52
InChI Key: NXIRTGHHTKBWBY-UHFFFAOYSA-N
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Description

1-(2,5-difluorophenyl)-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)methanesulfonamide is a useful research compound. Its molecular formula is C21H26F2N4O2S and its molecular weight is 436.52. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Agents

Research into similar sulfonamide compounds has led to the development of broad-spectrum antibacterial agents. For instance, the synthesis of sulfonamide derivatives has shown effectiveness against resistant bacterial strains, such as methicillin-resistant Staphylococcus aureus (MRSA), demonstrating the potential of such compounds in addressing systemic infections and offering new avenues for antibiotic development (Hashimoto et al., 2007).

Anticancer Applications

Aromatic sulfonamides containing a condensed piperidine moiety have been identified as potential anticancer agents, capable of inducing oxidative stress and glutathione depletion in various cancer cell lines. This research suggests that sulfonamide derivatives can serve as a foundation for developing targeted therapies against a range of cancers, including leukemia, melanoma, and glioblastoma (Madácsi et al., 2013).

Antiviral Research

Compounds with structural similarities to the given chemical have been explored for their antiviral properties. For example, sulfonamide and urea derivatives have been synthesized and found to exhibit significant activity against avian paramyxo virus (AMPV-1), highlighting the potential of these compounds in the development of new antiviral drugs (Selvakumar et al., 2018).

Neurotransmitter System Modulators

Sulfonamide derivatives have been investigated for their ability to modulate neurotransmitter systems, particularly the phenylethanolamine N-methyltransferase (PNMT) enzyme, which is involved in the synthesis of the neurotransmitter epinephrine. These compounds have shown high inhibitory potency and selectivity, suggesting their potential use in treating disorders associated with dysregulated epinephrine synthesis (Grunewald et al., 2005).

Synthesis of N-Heterocycles

The utility of sulfonamide compounds extends into the realm of organic synthesis, particularly in the formation of N-heterocycles. These chemical frameworks are fundamental in medicinal chemistry due to their presence in a wide array of bioactive molecules. Research has shown efficient methods for synthesizing N-heterocycles using sulfonamide derivatives, contributing to the advancement of drug discovery and development processes (Matlock et al., 2015).

properties

IUPAC Name

1-(2,5-difluorophenyl)-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26F2N4O2S/c1-14-24-20-5-3-2-4-18(20)21(25-14)27-10-8-17(9-11-27)26-30(28,29)13-15-12-16(22)6-7-19(15)23/h6-7,12,17,26H,2-5,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXIRTGHHTKBWBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NS(=O)(=O)CC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-difluorophenyl)-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)methanesulfonamide

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